(1S,3R,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,3-diol (1S,3R,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,3-diol Deoxyvalidamine is a natural product found in Streptomyces hygroscopicus and Streptomyces with data available.
Brand Name: Vulcanchem
CAS No.: 100157-27-5
VCID: VC20789620
InChI: InChI=1S/C7H15NO3/c8-5-1-4(3-9)6(10)2-7(5)11/h4-7,9-11H,1-3,8H2/t4-,5+,6+,7-/m1/s1
SMILES: C1C(C(CC(C1N)O)O)CO
Molecular Formula: C7H15NO3
Molecular Weight: 161.2 g/mol

(1S,3R,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,3-diol

CAS No.: 100157-27-5

Cat. No.: VC20789620

Molecular Formula: C7H15NO3

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

(1S,3R,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,3-diol - 100157-27-5

Specification

Description Deoxyvalidamine is a natural product found in Streptomyces hygroscopicus and Streptomyces with data available.
CAS No. 100157-27-5
Molecular Formula C7H15NO3
Molecular Weight 161.2 g/mol
IUPAC Name (1S,3R,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,3-diol
Standard InChI InChI=1S/C7H15NO3/c8-5-1-4(3-9)6(10)2-7(5)11/h4-7,9-11H,1-3,8H2/t4-,5+,6+,7-/m1/s1
Standard InChI Key FFRMLFVGYPMNPT-JRTVQGFMSA-N
Isomeric SMILES C1[C@@H]([C@H](C[C@H]([C@H]1N)O)O)CO
SMILES C1C(C(CC(C1N)O)O)CO
Canonical SMILES C1C(C(CC(C1N)O)O)CO

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator